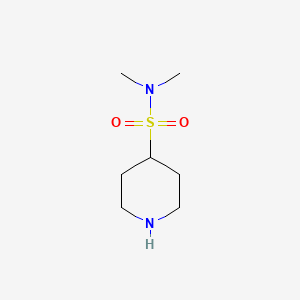

N,N-dimethylpiperidine-4-sulfonamide

Overview

Description

“N,N-dimethylpiperidine-4-sulfonamide” is a chemical compound with the molecular formula C7H16N2O2S . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H . This indicates the presence of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 228.74 . It is a powder at room temperature .Scientific Research Applications

Biochemical Applications

- N,N-dimethylpiperidine-4-sulfonamide derivatives have been used in studies exploring carbonic anhydrase complexes. Resonance Raman spectroscopy has been employed to investigate the vibrational spectra of these sulfonamides when bound to different isoenzymes of carbonic anhydrase (Kumar, King, & Carey, 1976).

Medicinal Chemistry and Drug Design

- Sulfonamide derivatives, including this compound, are significant in drug design. They are known for their substantial protease inhibitory properties, particularly as matrix metalloprotease inhibitors, showing potential antitumor properties. Some of these compounds are evaluated in clinical trials for their efficacy in treating various diseases (Supuran, Casini, & Scozzafava, 2003).

Pharmacological Research

- Research on this compound has delved into its potential as an inhibitor of human carbonic anhydrase isoenzymes. In vitro studies have assessed the inhibitory effects of certain synthesized sulfonamide compounds on these isoenzymes (Yeşildağ et al., 2014).

Analytical Chemistry

- Sulfonamides like this compound have been the subject of analytical chemistry studies, particularly in detecting their residues in food products like chicken and eggs using high-performance liquid chromatography (Premarathne et al., 2017).

Safety and Hazards

The safety information for “N,N-dimethylpiperidine-4-sulfonamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

N,N-dimethylpiperidine-4-sulfonamide is a type of sulfonamide, a group of drugs known for their broad-spectrum antimicrobial properties . Sulfonamides primarily target two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them effective targets for treating a diverse range of disease states .

Mode of Action

The interaction of this compound with its targets involves the inhibition of these enzymes. By inhibiting carbonic anhydrase, the compound can affect processes such as diuresis and inflammation . The inhibition of dihydropteroate synthetase, on the other hand, can impact the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .

Properties

IUPAC Name |

N,N-dimethylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJGNCAFNCLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675487 | |

| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956075-49-3 | |

| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)

![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)

![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)